Cas no 1567996-71-7 ((4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol)

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol Chemical and Physical Properties
Names and Identifiers
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- AKOS015060978
- 1567996-71-7
- (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol
- CS-0247109
- EN300-3568971
- (4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
- (R)-8-Bromochroman-4-ol
- 2H-1-Benzopyran-4-ol, 8-bromo-3,4-dihydro-, (4R)-
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- Inchi: 1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1
- InChI Key: VAORXMXHTGIUFI-MRVPVSSYSA-N
- SMILES: BrC1=CC=CC2=C1OCC[C@H]2O
Computed Properties
- Exact Mass: 227.97859g/mol
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.630±0.06 g/cm3(Predicted)
- Boiling Point: 314.6±42.0 °C(Predicted)
- pka: 13.74±0.20(Predicted)
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3568971-5.0g |
(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol |
1567996-71-7 | 95% | 5g |
$2443.0 | 2023-05-30 | |
Aaron | AR028KNW-1g |
(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol |
1567996-71-7 | 95% | 1g |
$1183.00 | 2025-02-16 | |
Aaron | AR028KNW-100mg |
(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol |
1567996-71-7 | 95% | 100mg |
$428.00 | 2025-02-16 | |
Aaron | AR028KNW-2.5g |
(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol |
1567996-71-7 | 95% | 2.5g |
$2294.00 | 2023-12-15 | |
1PlusChem | 1P028KFK-500mg |
(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol |
1567996-71-7 | 95% | 500mg |
$873.00 | 2024-06-20 | |
1PlusChem | 1P028KFK-250mg |
(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol |
1567996-71-7 | 95% | 250mg |
$579.00 | 2024-06-20 | |
Enamine | EN300-3568971-0.05g |
(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol |
1567996-71-7 | 95% | 0.05g |
$197.0 | 2023-05-30 | |
Enamine | EN300-3568971-2.5g |
(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol |
1567996-71-7 | 95% | 2.5g |
$1650.0 | 2023-05-30 | |
Enamine | EN300-3568971-10.0g |
(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol |
1567996-71-7 | 95% | 10g |
$3622.0 | 2023-05-30 | |
Enamine | EN300-3568971-1.0g |
(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol |
1567996-71-7 | 95% | 1g |
$842.0 | 2023-05-30 |
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol
Recent Advances in the Study of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol (CAS: 1567996-71-7)
The compound (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol (CAS: 1567996-71-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral chromane derivative is of particular interest due to its potential applications in drug discovery and development, especially as a building block for more complex bioactive molecules. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, which are critical for understanding its pharmacological potential.
A 2023 study published in the Journal of Medicinal Chemistry explored the enantioselective synthesis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol using asymmetric hydrogenation techniques. The researchers achieved high enantiomeric excess (>98%) and demonstrated the compound's utility as a precursor for the synthesis of novel kinase inhibitors. The study highlighted the importance of the (4R)-configuration in maintaining biological activity, as the (4S)-enantiomer showed significantly reduced potency in preliminary assays.
In parallel research, a team from the University of Cambridge investigated the compound's potential as a scaffold for developing selective bromodomain inhibitors. Their work, published in ACS Chemical Biology (2024), utilized (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol as a core structure to develop derivatives with improved binding affinity for BRD4. The study reported a 5-fold increase in selectivity compared to previous generations of inhibitors, suggesting promising applications in cancer therapy.
Pharmacokinetic studies of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol derivatives have also advanced significantly. A recent preclinical investigation demonstrated favorable metabolic stability and blood-brain barrier penetration for several analogs, making them potential candidates for central nervous system (CNS) drug development. These findings were presented at the 2024 International Symposium on Medicinal Chemistry and have sparked interest in further optimization of the scaffold.
The safety profile of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol has been evaluated in several toxicity studies. Results indicate that the compound exhibits low acute toxicity (LD50 > 1000 mg/kg in rodent models) and minimal genotoxic potential, as reported in a 2024 regulatory submission to the European Medicines Agency. These characteristics support its continued development as a pharmaceutical intermediate.
Looking forward, researchers are particularly excited about the compound's versatility. Its bromine substituent at the 8-position provides an excellent handle for further functionalization through cross-coupling reactions, while the chiral alcohol moiety offers opportunities for stereospecific derivatization. Several pharmaceutical companies have included (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol in their fragment-based drug discovery programs, anticipating its potential to yield novel therapeutics for various diseases.
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